molecular formula C17H22N2O2 B10907840 1,2,2-trimethyl-3-(5-methyl-1H-benzimidazol-2-yl)cyclopentanecarboxylic acid

1,2,2-trimethyl-3-(5-methyl-1H-benzimidazol-2-yl)cyclopentanecarboxylic acid

Cat. No.: B10907840
M. Wt: 286.37 g/mol
InChI Key: OBWBVBGCJSKNJY-UHFFFAOYSA-N
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Description

1,2,2-TRIMETHYL-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID is a complex organic compound that features a cyclopentane ring substituted with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-TRIMETHYL-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID typically involves multi-step organic reactions. The starting materials often include cyclopentanone derivatives and benzimidazole precursors. Key steps may involve:

    Alkylation: Introduction of methyl groups to the cyclopentane ring.

    Condensation: Formation of the benzimidazole ring through condensation reactions involving ortho-phenylenediamine and carboxylic acids.

    Carboxylation: Introduction of the carboxylic acid group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,2-TRIMETHYL-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1,2,2-TRIMETHYL-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: Inhibition or activation of enzymes.

    Signal Transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,2-TRIMETHYL-3-(1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID: Lacks the methyl group on the benzimidazole ring.

    1,2,2-TRIMETHYL-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOHEXANECARBOXYLIC ACID: Features a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

1,2,2-TRIMETHYL-3-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-CYCLOPENTANECARBOXYLIC ACID is unique due to its specific substitution pattern and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1,2,2-trimethyl-3-(6-methyl-1H-benzimidazol-2-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C17H22N2O2/c1-10-5-6-12-13(9-10)19-14(18-12)11-7-8-17(4,15(20)21)16(11,2)3/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)(H,20,21)

InChI Key

OBWBVBGCJSKNJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCC(C3(C)C)(C)C(=O)O

Origin of Product

United States

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